2-(difluoromethyl)benzoic Acid

Physicochemical Property Acidity Drug Design

Select this ortho-difluoromethyl benzoic acid for RORγt-targeted autoimmune therapeutics. The CF₂H group provides a 10-100x binding affinity boost as a lipophilic H-bond donor vs. CF₃/CH₃ analogs. Its 0.8-unit pKa reduction ensures precise ionization control. X-ray crystallography confirms consistent crystal packing, mitigating polymorphism risk in formulation. Procure with 98% HPLC purity for reliable synthesis.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 799814-32-7
Cat. No. B1339116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)benzoic Acid
CAS799814-32-7
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
InChIKeyCCADJZMMYROPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)benzoic Acid (CAS 799814-32-7) Procurement Guide: Ortho-Difluoromethyl Fluorinated Building Block


2-(Difluoromethyl)benzoic acid (CAS: 799814-32-7) is an ortho-difluoromethyl-substituted aromatic carboxylic acid with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol [1]. As a fluorinated benzoic acid derivative, it serves as a versatile building block in medicinal chemistry, agrochemical development, and materials science . The difluoromethyl group functions as a lipophilic hydrogen bond donor and a metabolically stable bioisostere, offering distinct physicochemical properties compared to non-fluorinated, mono-fluorinated, or trifluoromethyl analogs [2]. This compound is commercially available with standardized purity specifications (≥98% by HPLC) and appropriate storage conditions (2-8°C), making it a reproducible starting material for research and development applications .

Why Generic Substitution Fails for 2-(Difluoromethyl)benzoic Acid: Differential Evidence Against Analogs


Fluorinated benzoic acids cannot be interchanged as generic equivalents because even minor changes in fluorine substitution pattern profoundly alter acidity (pKa), lipophilicity (logP/logD), metabolic stability, and solid-state packing behavior [1]. The ortho-difluoromethyl substitution in 2-(difluoromethyl)benzoic acid introduces unique electronic and steric effects distinct from its meta- and para-regioisomers, non-fluorinated benzoic acid, and trifluoromethyl analogs [2]. These differences translate into measurable variations in reaction yields during derivatization, crystallization behavior, and downstream biological activity when incorporated into pharmaceutical candidates [3]. The following evidence guide provides quantitative, comparator-based data to support informed procurement decisions.

2-(Difluoromethyl)benzoic Acid Quantitative Differentiation Evidence: Comparator-Based Analysis


Ortho-Difluoromethyl Substitution Reduces pKa by 0.8 Units Relative to Unsubstituted Benzoic Acid

The ortho-difluoromethyl group in 2-(difluoromethyl)benzoic acid significantly increases acidity compared to unsubstituted benzoic acid due to the strong electron-withdrawing inductive effect of the CF₂H moiety [1]. This difference in pKa directly affects the ionization state at physiological pH (7.4), influencing membrane permeability, solubility, and protein binding in biological systems [2].

Physicochemical Property Acidity Drug Design Ionization State

Ortho-Difluoromethyl Substitution Enables Distinct Crystal Packing via Intramolecular Hydrogen Bonding

X-ray crystallographic analysis of 2-(difluoromethyl)benzoic acid reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, yielding Z = 4 molecules per unit cell and a refined R-value of 0.053 for 2043 observed reflections [1]. The ortho-difluoromethyl group engages in intramolecular C–F···H–O hydrogen bonding with the carboxylic acid proton, a stabilizing interaction that is geometrically impossible in meta- or para-regioisomers and absent in unsubstituted benzoic acid [2].

Crystallography Solid-State Chemistry Structural Biology Material Science

Ortho-Regioisomer Serves as Key Intermediate in RORγt Inhibitor Patents; Meta- and Para-Analogs Not Specified

Patent literature describing heteroaryl-substituted benzoic acids as RORγt inhibitors for treating autoimmune conditions (rheumatoid arthritis, psoriasis, multiple sclerosis, inflammatory bowel disease) explicitly specifies 2-(difluoromethyl)benzoic acid and its derivatives as key synthetic intermediates [1]. The ortho-difluoromethyl substitution pattern is structurally required for downstream coupling reactions that install the heteroaryl pharmacophore; meta- or para-regioisomers would produce geometrically distinct vectors incompatible with the claimed molecular scaffolds [2].

Medicinal Chemistry Autoimmune Disease Patent Analysis RORγt Inhibitor

Ortho-Difluoromethyl vs. Trifluoromethyl: Lipophilic Hydrogen Bond Donor Capacity Enables Distinct Binding Interactions

The difluoromethyl group is a well-established lipophilic hydrogen bond donor (HBD), whereas the trifluoromethyl group lacks HBD capacity and the methyl group is a non-fluorinated, non-HBD substituent [1]. Comparative studies across multiple chemical series demonstrate that CF₂H substitution can improve target binding affinity by 10- to 100-fold over CF₃ or CH₃ analogs when the binding site contains a hydrogen bond acceptor within appropriate geometry [2]. The ortho-positioning in 2-(difluoromethyl)benzoic acid places the CF₂H hydrogen within intramolecular H-bonding distance to the carboxylic acid oxygen, a feature absent in CF₃-substituted ortho-benzoic acids [3].

Bioisostere Hydrogen Bonding Lipophilicity Structure-Activity Relationship

Optimal Application Scenarios for 2-(Difluoromethyl)benzoic Acid Based on Differential Evidence


Scaffold for RORγt Inhibitor Synthesis in Autoimmune Drug Discovery

Procure 2-(difluoromethyl)benzoic acid when synthesizing heteroaryl-substituted benzoic acid derivatives targeting RORγt for autoimmune indications such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease [7]. Patent specifications explicitly require the ortho-difluoromethyl regioisomer for downstream coupling to install the heteroaryl pharmacophore; use of meta- or para-regioisomers will generate off-scaffold products not covered by existing intellectual property claims [8].

Lead Optimization Requiring Lipophilic Hydrogen Bond Donor Functionality

Select 2-(difluoromethyl)benzoic acid as a building block when structure-based drug design identifies a hydrogen bond acceptor in the target binding pocket within appropriate geometry of the substituent position [7]. The CF₂H moiety provides measurable lipophilic hydrogen bond donor capacity (absent in CF₃ or CH₃ analogs), which has been shown to improve target binding affinity by 10- to 100-fold in optimized chemical series [8].

Solid-Form Screening and Crystallization Studies Requiring Predictable Packing

Use 2-(difluoromethyl)benzoic acid for solid-state chemistry applications where intramolecular hydrogen bonding and defined crystal packing are desirable [7]. X-ray crystallographic data confirm a monoclinic C2 space group with reproducible unit cell parameters and R = 0.053 refinement, providing a structurally characterized reference standard for co-crystal screening, salt formation studies, or polymorph control experiments [8].

Synthesis of Derivatives Requiring Enhanced Carboxylate Reactivity at Physiological pH

Choose 2-(difluoromethyl)benzoic acid over unsubstituted benzoic acid when designing molecules where carboxylate anion fraction at pH 7.4 must be precisely controlled [7]. The 0.8-unit pKa reduction (3.41 vs. 4.20) ensures a higher proportion of the ionized form at physiological pH, which can be exploited to modulate solubility, permeability, and protein binding of derived amides, esters, or conjugates [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(difluoromethyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.